2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

Overview

Description

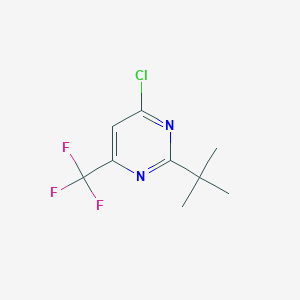

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives can interact with various biological targets . For instance, some pyrimidine derivatives have been found to interact with the Sterol 14-alpha demethylase (CYP51) protein from C. albicans .

Mode of Action

It’s worth noting that pyrimidine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that pyrimidine derivatives can play a role in various biochemical pathways . For instance, they can participate in SM coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

It’s known that pyrimidine derivatives can have various biological effects .

Action Environment

It’s known that the success of sm coupling reactions, in which pyrimidine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of Substituents: The tert-butyl group can be introduced via alkylation using tert-butyl halides. The chlorine atom can be introduced through halogenation reactions, and the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time to ensure efficient formation of the desired product. Catalysts and other additives may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Trifluoromethylation Reactions: The trifluoromethyl group can participate in radical trifluoromethylation reactions, which are important in pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve refluxing in an appropriate solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Pharmaceuticals: It can be used as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides.

Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

2,4,6-Tri-tert-butylpyrimidine: This compound has three tert-butyl groups and is known for its bulky structure and non-nucleophilic base properties.

2,4,6-Trichloropyrimidine: This compound has three chlorine atoms and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

2-(tert-Butyl)-4,6-dichloropyrimidine: This compound has two chlorine atoms and a tert-butyl group, similar to 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, but lacks the trifluoromethyl group.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl and tert-butyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and steric hindrance. These properties make it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .

Biological Activity

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, including a pyrimidine ring with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its promising biological activities.

- Molecular Formula: CHClFN

- Molecular Weight: 238.64 g/mol

- CAS Number: 193611-28-8

- Structural Characteristics:

- The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.

- The tert-butyl group provides steric hindrance, which can influence biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown selective activity against pathogens such as Chlamydia trachomatis, which is responsible for common sexually transmitted infections. These compounds demonstrated the ability to impair bacterial growth without adversely affecting host cell viability, indicating their potential as selective antimicrobial agents .

Anticancer Properties

The compound's structural attributes may confer anticancer activity. Research has highlighted that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have been reported to exhibit potent inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), with IC values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil . This suggests that such derivatives could be developed into effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. The following table summarizes key findings related to the SAR of similar compounds:

| Compound | Biological Activity | IC (µM) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial & Anticancer | Not specified | Selective for Chlamydia; potential anticancer activity |

| 2,4-Dichloropyrimidine | Anticancer | 10.5 | Effective against various cancer cell lines |

| 2,6-Dichloropyrimidine | Antimicrobial | 12.0 | Broad-spectrum antimicrobial properties |

Case Studies and Research Findings

- Antiviral Activity : A study explored the antiviral potential of pyrimidine derivatives against influenza viruses. Compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro . This highlights the compound's potential role in antiviral therapies.

- Toxicity Profiles : Safety assessments conducted in vivo showed that certain pyrimidine analogs exhibited favorable safety profiles with minimal toxicity observed in healthy mice at therapeutic doses . This is crucial for the further development of these compounds into clinical applications.

- Selectivity and Mechanism of Action : Investigations into the mechanism of action revealed that some pyrimidine derivatives could selectively inhibit specific enzymes or pathways involved in pathogen survival or cancer cell proliferation. For instance, inhibition of matrix metalloproteinases (MMPs) has been noted as a mechanism contributing to their anticancer effects .

Properties

IUPAC Name |

2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGHYYFMWHWPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578754 | |

| Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193611-28-8 | |

| Record name | 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.